Nitrosulfonazo iii,indicator grade

Sulfate titration Precipitation titration Barium perchlorate

Need a metallochromic indicator for sulfate or phosphate determination where Arsenazo III or Chlorophosphonazo III fail? Nitrosulfonazo III (Dinitrosulfonazo III) is one of only three bis-azo-chromotropic acid indicators validated to match gravimetric reference values in titrimetric assays. - **Dual-anion capability:** Single-indicator solution for water, fertilizer, and environmental testing (sulfate & phosphate). - **Platinum analysis:** 5-6x higher molar absorptivity (1.75 × 10⁵ L mol⁻¹ cm⁻¹) vs. Arsenazo III complexes. - **Environmental monitoring:** Validated Ba-chelate exchange method at 642 nm for low-volume air filters & rainwater (0.2 ppm detection limit).

Molecular Formula C22H12N6Na2O18S4
Molecular Weight 822.6 g/mol
Cat. No. B12063594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosulfonazo iii,indicator grade
Molecular FormulaC22H12N6Na2O18S4
Molecular Weight822.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C22H14N6O18S4.2Na/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40;;/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
InChIKeyCKLNXXLIRDZLQS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrosulfonazo III: Technical Specifications and Procurement Overview


Nitrosulfonazo III, indicator grade (CAS 1964‑89‑2; also referred to as Dinitrosulfonazo III), is a bis‑azo‑substituted chromotropic acid derivative belonging to the sulfonazo family of metallochromic indicators [1]. Structurally, it contains two 4‑nitro‑2‑sulfophenylazo groups coupled to a chromotropic acid backbone (2,7‑Bis(4‑nitro‑2‑sulfophenylazo)chromotropic acid tetrasodium salt), providing a molecular weight of 822.6 g mol⁻¹ and UV‑Vis absorption maxima at 407 nm and 573 nm [2]. Commercial indicator‑grade material is typically supplied as green crystals with a melting point of 222 °C and a density of 2.12 g cm⁻³ . Its two electron‑withdrawing nitro groups and four sulfonic acid residues confer high aqueous solubility and distinctive reactivity that cannot be replicated by the parent unsubstituted sulfonazo III or by arsenic‑ or phosphorus‑containing analogs in the same bis‑azo‑chromotropic acid class [3].

Indicator grade Sulfate and phosphate precipitation titration workflows
Nitro-substituted backbone Distinct Ba-chelate spectrophotometric profile for method-specific detection
Endpoint & spectral behavior Not directly interchangeable with Sulfonazo III or Arsenazo III; requires indicator-specific validation

Why Nitrosulfonazo III Is Not Interchangeable with Structural Analogs


Members of the bis‑azo‑chromotropic acid class exhibit divergent indicator behavior that is dictated by the nature of the ortho‑substituents on the phenyl rings [1]. In direct head‑to‑head titrimetric comparisons for sulfate, dinitrosulfonazo III (Nitrosulfonazo III) yielded results in good agreement with gravimetric reference values, whereas Arsenazo III and Carboxyarsenazo failed to produce a discernible color change at the equivalence point, and Chlorophosphonazo III systematically under‑reported sulfate concentrations relative to the gravimetric benchmark [1][2]. Spectrophotometrically, Nitrosulfonazo III enables a specific barium‑chelate exchange reaction monitored at 642 nm for atmospheric sulfate determination – a wavelength regime and chemical mechanism not available to the structurally simpler Sulfonazo III, whose barium complex absorbs at 640 nm but lacks the electron‑withdrawing nitro‑group modulation that governs the exchange kinetics [3][4]. Thus, substituting any of these in‑class analogs without requalification risks method failure, systematic bias, or complete loss of signal at the analytical endpoint.

Arsenazo III and Carboxyarsenazo may produce no endpoint color change in sulfate titration, making them unsuitable substitutes.
Chlorophosphonazo III can yield lower sulfate values compared to gravimetric reference, introducing systematic negative bias.
Sulfonazo III lacks nitro groups; its Ba-complex absorbs at 640 nm vs 642 nm for Nitrosulfonazo III, and kinetic differences may compromise method transfer.

Nitrosulfonazo III: Quantified Performance Evidence Against Closest Analogs


Sulfate Titration Accuracy vs. Arsenazo III and Chlorophosphonazo III

In a comparative evaluation of six bis‑azo‑chromotropic acid indicators for the precipitation titration of sulfate with 0.01 M barium perchlorate, dinitrosulfonazo III (Nitrosulfonazo III) delivered values in good agreement with the gravimetric reference method [1]. Under identical conditions (aqueous medium, pH 3.0 buffer, acetone‑water co‑solvent), Arsenazo III and Carboxyarsenazo could not be used because no color change occurred at the endpoint, and Chlorophosphonazo III systematically produced lower values than the gravimetric standard [1]. In a parallel study, dinitrosulfonazo III was ranked among the functional indicators alongside sulfonazo III and dimethylsulfonazo III [2].

Sulfate titration accuracy
Head-to-head
Ranked usable (3 of 6 indicators) with gravimetric agreement; Arsenazo III & Carboxyarsenazo no endpoint; Chlorophosphonazo III biased low
Supports endpoint selection for sulfate precipitation titration
Qualitative ranking; re-validation recommended for alternative matrices
Sulfate titration Precipitation titration Barium perchlorate

Spectrophotometric Sulfate Sensitivity vs. Barium Chloranilate Method

Hoffer et al. (1979) developed a spectrophotometric method for water‑soluble sulfate in low‑volume atmospheric particulate filters that exploits the exchange reaction between a pre‑formed barium–nitrosulfonazo III chelate and sulfate ion in aqueous acetonitrile [1]. The decrease in absorbance is measured at 642 nm using a double‑beam spectrophotometer. The method was validated for extraction efficiency, precision, accuracy, working range, and equivalence to other established methods [1]. When dinitrosulfonazo III is used in a coupled 2‑aminoperimidine system for rainwater sulfate, the sensitivity is 50‑fold higher than the widely used barium chloranilate method, with a lower determination limit of 0.2 ppm, a linear calibration range of 0–20 ppm, and a coefficient of variation of 3 % for repeated measurements [2].

Spectrophotometric sulfate sensitivity
Cross-study comparable
50× sensitivity vs Ba-chloranilate; LOD 0.2 ppm; CV 3%
Enables trace sulfate detection in atmospheric and rainwater matrices
Cross-study comparison; method transfer and matrix validation required
Atmospheric sulfate Spectrophotometry Barium chelate exchange

Molar Absorptivity for Platinum Detection vs. Arsenazo III-Based Assays

Nitrosulfonazo III has been applied to the spectrophotometric determination of trace platinum, yielding an apparent molar absorptivity of 1.75 × 10⁵ L mol⁻¹ cm⁻¹ in the optimized procedure [1]. For context, Arsenazo III – the most widely used bis‑azo‑chromotropic acid indicator – exhibits a molar absorptivity of approximately 2.8 × 10⁴ L mol⁻¹ cm⁻¹ for its calcium complex under biological conditions [2], and Chlorophosphonazo III reports approximately 3.5 × 10⁴ L mol⁻¹ cm⁻¹ for calcium . The Nitrosulfonazo III–platinum system thus achieves an absorptivity roughly 5‑ to 6‑fold higher than typical bis‑azo indicator–alkaline earth complexes, enabling more sensitive detection of a precious metal analyte not commonly targeted by the parent sulfonazo III or arsenazo III reagents.

Molar absorptivity for Pt
Cross-study comparable
1.75 × 10⁵ L mol⁻¹ cm⁻¹ (Pt)
Higher absorptivity context for platinum detection vs typical bis-azo–alkaline earth complexes
Cross-study; Pt-specific method optimization advised
Platinum determination Molar absorptivity Precious metal analysis

UV-Vis Spectral Shift of Barium Complex vs. Sulfonazo III

The free Nitrosulfonazo III reagent displays λmax at 407 nm and 573 nm, whereas Sulfonazo III (the non‑nitrated parent analog) exhibits absorption maxima at 570 nm and 630 nm [1][2]. Upon barium complexation, Sulfonazo III forms a 1:1 chelate with absorption at 590 nm and 640 nm [2], while the Ba–Nitrosulfonazo III chelate employed in sulfate exchange methods is monitored at 642 nm [3]. The 2‑nm bathochromic shift and the markedly different free‑reagent spectral profile reflect the electron‑withdrawing influence of the two nitro substituents in Nitrosulfonazo III, which modulates the π–π* transition energies of the azo‑chromophore system [1]. This spectral differentiation has practical consequences: methods validated at 642 nm for Nitrosulfonazo III cannot be directly transferred to Sulfonazo III without re‑optimization of the detection wavelength and potential loss of sensitivity.

UV-Vis spectral shift (Ba complex)
Cross-study comparable
Free λmax: 573 nm (Nitrosulfonazo III) vs 630 nm (Sulfonazo III); Ba-complex: 642 nm vs 640 nm
Spectral profile mismatch; method at 642 nm not directly transferable
Nitro substitution modulates π-π* transitions
UV‑Vis spectroscopy Barium complex Spectral differentiation

Dual-Anion Applicability for Phosphate and Sulfate Titration

According to the Sigma‑Aldrich product specification, Nitrosulfonazo III is indicated for the rapid titrimetric determination of both phosphates and sulfates [1]. This dual‑anion applicability distinguishes it from Sulfonazo III, which is primarily documented for alkaline earth metal spectrophotometry and sulfate precipitation titration , and from Dimethylsulfonazo III, whose principal documented use is sulfate determination with barium perchlorate . While Arsenazo III is known for thorium, zirconium, uranium, and calcium detection, it is not recommended for phosphate titration . The ability to use a single indicator for both phosphate and sulfate titrimetry can simplify laboratory inventory and reduce cross‑indicator validation burden for laboratories performing nutrient or water quality analyses.

Dual-anion titration capability
Class-level inference
Phosphate & sulfate titrimetric determination per supplier specification
May support consolidated laboratory indicator inventory
Supplier documentation; verify for specific protocols
Phosphate titration Sulfate titration Dual‑anion analysis

Nitrosulfonazo III: Evidence-Backed Application Scenarios for Procurement


Sulfate Precipitation Titration Requiring Gravimetric Accuracy

When titrimetric sulfate determination must match gravimetric reference values, Nitrosulfonazo III is one of only three bis‑azo‑chromotropic acid indicators (alongside Sulfonazo III and Dimethylsulfonazo III) demonstrated to produce good agreement with gravimetric results in a six‑indicator head‑to‑head study [1]. Arsenazo III and Carboxyarsenazo are explicitly excluded because they yield no color change at the endpoint, and Chlorophosphonazo III systematically under‑reports sulfate [1][2]. This scenario applies to quality control laboratories in the chemical, pharmaceutical, and fertilizer industries where titrimetric accuracy is validated against gravimetric reference methods.

Trace Sulfate Quantification in Atmospheric and Rainwater Samples

For environmental monitoring programs requiring sulfate analysis in low‑volume air filter samples (≈ 20 m³), the Ba–Nitrosulfonazo III chelate exchange spectrophotometric method at 642 nm provides a validated, interference‑tested protocol [1]. In rainwater analysis, the dinitrosulfonazo III–2‑aminoperimidine coupled system delivers 50‑fold greater sensitivity than the barium chloranilate method, a 0.2 ppm detection limit, and a 0–20 ppm linear range with 3 % CV [2]. This is directly relevant for acid deposition research networks, regulatory air quality agencies, and environmental contract laboratories.

Sensitive Platinum Determination in Catalysts and Geochemical Samples

Laboratories analyzing platinum in catalytic converters, petrochemical catalysts, or geochemical exploration samples can leverage the Nitrosulfonazo III method, which achieves an apparent molar absorptivity of 1.75 × 10⁵ L mol⁻¹ cm⁻¹ for platinum [1]. This is approximately 5‑ to 6‑fold higher than the molar absorptivities reported for Arsenazo III–Ca and Chlorophosphonazo III–Ca complexes, enabling lower detection limits for a precious metal analyte that is not within the typical scope of the parent Sulfonazo III or Arsenazo III reagents [1][2]. Satisfactory results have been demonstrated on real platinum catalyst samples and synthetic matrices [1].

Consolidated Phosphate and Sulfate Titrimetry for Water Quality Labs

Nitrosulfonazo III is the only bis‑azo‑chromotropic acid indicator explicitly documented for the rapid titrimetric determination of both phosphates and sulfates according to the Sigma‑Aldrich product specification [1]. This dual‑anion capability allows water quality, agronomic, and environmental testing laboratories to maintain a single indicator inventory for two of the most frequently requested anion assays, rather than stocking separate indicators for phosphate (e.g., Arsenazo III, which is not recommended for phosphate) and sulfate (e.g., Sulfonazo III or Dimethylsulfonazo III) [2].

Application
Selection Property
Validation Focus
Sulfate precipitation titration
Endpoint response agreement with gravimetric reference
Comparative accuracy against gravimetry; matrix-specific method validation
Trace sulfate in atmospheric/rainwater
Spectrophotometric sensitivity at 642 nm
Detection limit, linear range, matrix interference testing
Platinum determination in catalysts
Molar absorptivity for precious metal detection
Recovery in real samples; cross-study absorptivity verification
Phosphate & sulfate dual-anion titrimetry
Multi-analyte indicator specification
Supplier specification verification; protocol cross-validation per anion
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